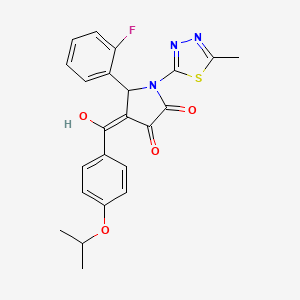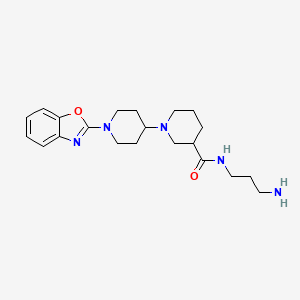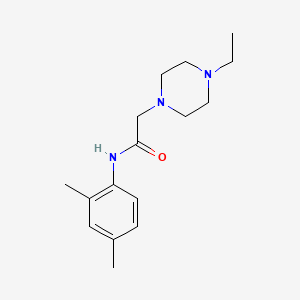
1-(3-chlorophenyl)-4-(3-piperidinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-(3-piperidinyl)piperazine (3CPP) is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
The exact mechanism of action of 1-(3-chlorophenyl)-4-(3-piperidinyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, particularly at the 5-HT1A and 5-HT2A receptors. It also has affinity for the dopamine D2 receptor and the alpha-2 adrenergic receptor. The activation of these receptors leads to the modulation of various neurotransmitter systems in the brain, which may underlie its therapeutic effects.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-(3-piperidinyl)piperazine has been shown to modulate various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. It has been shown to increase extracellular levels of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to increase the release of norepinephrine in the prefrontal cortex, which may contribute to its antipsychotic effects.
実験室実験の利点と制限
One advantage of using 1-(3-chlorophenyl)-4-(3-piperidinyl)piperazine in lab experiments is its high potency and selectivity for certain receptors, which allows for precise modulation of neurotransmitter systems. However, one limitation is its potential toxicity and adverse effects, which may limit its use in certain experiments or applications.
将来の方向性
Some future directions for research on 1-(3-chlorophenyl)-4-(3-piperidinyl)piperazine include further investigation of its therapeutic potential in various neurological and psychiatric disorders, including depression, anxiety, and substance abuse. Additionally, the development of more selective and potent derivatives of 1-(3-chlorophenyl)-4-(3-piperidinyl)piperazine may lead to improved therapeutic outcomes and reduced side effects. Finally, the use of 1-(3-chlorophenyl)-4-(3-piperidinyl)piperazine as a radioligand for imaging serotonin receptors in the brain may have potential applications in the diagnosis and treatment of various psychiatric disorders.
合成法
1-(3-chlorophenyl)-4-(3-piperidinyl)piperazine can be synthesized using various methods, including the reaction of 3-chlorophenylpiperazine with piperidine in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 3-chloroaniline with piperidine in the presence of a dehydrating agent such as phosphorus oxychloride. The purity and yield of the synthesized 1-(3-chlorophenyl)-4-(3-piperidinyl)piperazine can be improved by using different purification techniques such as recrystallization, column chromatography, or HPLC.
科学的研究の応用
1-(3-chlorophenyl)-4-(3-piperidinyl)piperazine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, schizophrenia, and substance abuse. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. In addition, 1-(3-chlorophenyl)-4-(3-piperidinyl)piperazine has been investigated for its potential use as a radioligand for imaging serotonin receptors in the brain using PET or SPECT techniques.
特性
IUPAC Name |
1-(3-chlorophenyl)-4-piperidin-3-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3/c16-13-3-1-4-14(11-13)18-7-9-19(10-8-18)15-5-2-6-17-12-15/h1,3-4,11,15,17H,2,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQBCRDJLRFDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5330438.png)
![4,6-dimethyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]nicotinamide](/img/structure/B5330448.png)

![N-bicyclo[2.2.1]hept-2-ylcyclopentanecarboxamide](/img/structure/B5330468.png)

![3-{[(4-methoxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5330473.png)

![1-[3-fluoro-4-(4-morpholinyl)phenyl]-1-propanone](/img/structure/B5330495.png)



![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2(1H)-quinolinone](/img/structure/B5330531.png)
![4-fluoro-3-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)benzenesulfonamide](/img/structure/B5330533.png)